molecular formula C13H15N5O3S B14164606 (4Z)-4-[2-(2,5-dimethoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide CAS No. 26179-08-8

(4Z)-4-[2-(2,5-dimethoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B14164606
CAS No.: 26179-08-8
M. Wt: 321.36 g/mol
InChI Key: JXCFDPSJRPLZGK-UHFFFAOYSA-N
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Description

(4Z)-4-[2-(2,5-dimethoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a hydrazinylidene group, a pyrazole ring, and a carbothioamide moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[2-(2,5-dimethoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,5-dimethoxyphenylhydrazine with an appropriate pyrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[2-(2,5-dimethoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

(4Z)-4-[2-(2,5-dimethoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (4Z)-4-[2-(2,5-dimethoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxyphenylhydrazine: Shares the dimethoxyphenyl group but lacks the pyrazole and carbothioamide moieties.

    3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide: Contains the pyrazole and carbothioamide groups but lacks the dimethoxyphenyl group.

Uniqueness

(4Z)-4-[2-(2,5-dimethoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

26179-08-8

Molecular Formula

C13H15N5O3S

Molecular Weight

321.36 g/mol

IUPAC Name

4-[(2,5-dimethoxyphenyl)diazenyl]-5-methyl-3-oxo-1H-pyrazole-2-carbothioamide

InChI

InChI=1S/C13H15N5O3S/c1-7-11(12(19)18(17-7)13(14)22)16-15-9-6-8(20-2)4-5-10(9)21-3/h4-6,17H,1-3H3,(H2,14,22)

InChI Key

JXCFDPSJRPLZGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C(=S)N)N=NC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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